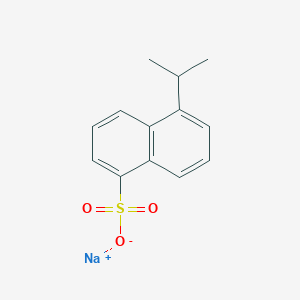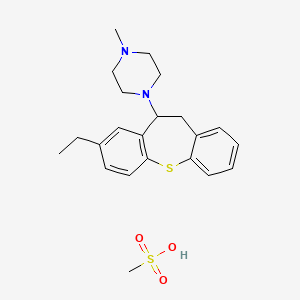
1,4-Dimethylcinnolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylcinnolinium iodide is a chemical compound that belongs to the class of cinnolinium salts. These compounds are known for their unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a cinnoline ring system with methyl groups at the 1 and 4 positions, and an iodide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethylcinnolinium iodide can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethylcinnoline with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as a specific temperature and reaction time, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylcinnolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
Aplicaciones Científicas De Investigación
1,4-Dimethylcinnolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cinnolinium derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,4-dimethylcinnolinium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through various mechanisms, such as:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Induction of oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-dimethylcinnolinium iodide include other cinnolinium salts with different substituents, such as:
- 1,4-Dimethylcinnolinium chloride
- 1,4-Dimethylcinnolinium bromide
- 1,4-Dimethylcinnolinium sulfate
Highlighting Uniqueness
This compound is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and applications. The compound’s distinct properties make it suitable for various scientific and industrial applications, setting it apart from other cinnolinium salts.
Propiedades
Número CAS |
32621-25-3 |
|---|---|
Fórmula molecular |
C10H11IN2 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
1,4-dimethylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-8-7-11-12(2)10-6-4-3-5-9(8)10;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GZPMOXHVRZHHAB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=[N+](C2=CC=CC=C12)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


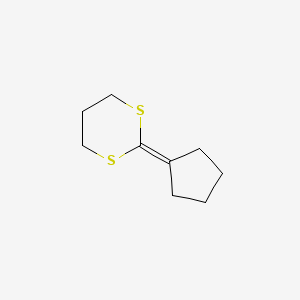
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
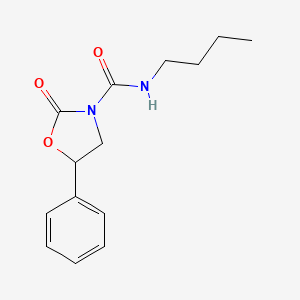
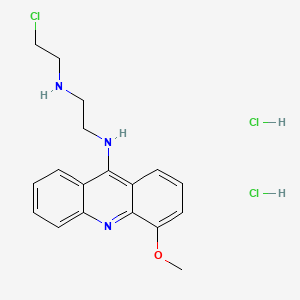
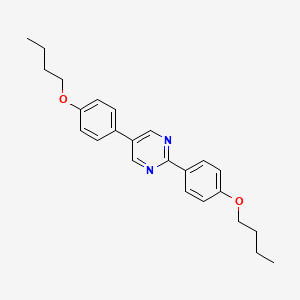
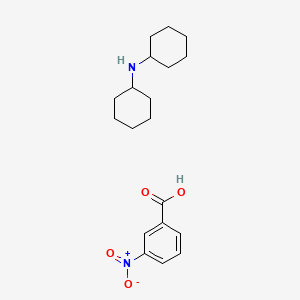
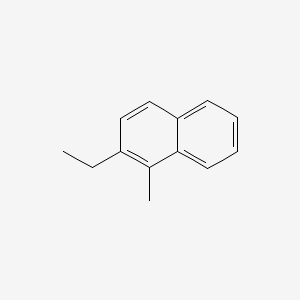
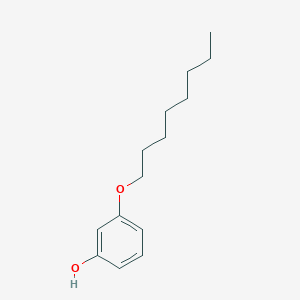
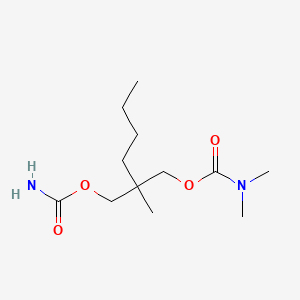
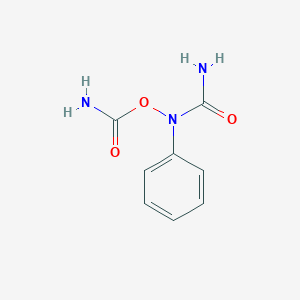
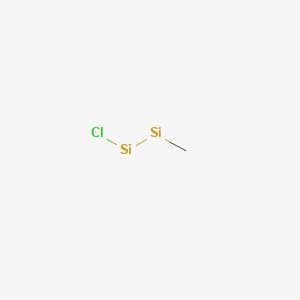
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
